molecular formula C14H22N4O2 B8262118 N-(1,7-Dioxa-10-Azaspiro[4.6]Undecan-3-Ylmethyl)-6-Methylpyridazin-3-Amine

N-(1,7-Dioxa-10-Azaspiro[4.6]Undecan-3-Ylmethyl)-6-Methylpyridazin-3-Amine

Cat. No.: B8262118
M. Wt: 278.35 g/mol
InChI Key: ILXBVBMHANGOOD-UHFFFAOYSA-N
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Description

N-(1,7-Dioxa-10-Azaspiro[4.6]Undecan-3-Ylmethyl)-6-Methylpyridazin-3-Amine is a complex organic compound characterized by its unique spirocyclic structure. This compound features a spiro[4.6]undecane core, which includes both oxygen and nitrogen atoms, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,7-Dioxa-10-Azaspiro[4.6]Undecan-3-Ylmethyl)-6-Methylpyridazin-3-Amine typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core, followed by the introduction of the pyridazin-3-amine moiety. Common reagents used in these reactions include alkyl halides, amines, and various catalysts to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(1,7-Dioxa-10-Azaspiro[4.6]Undecan-3-Ylmethyl)-6-Methylpyridazin-3-Amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to reduce specific functional groups within the molecule.

    Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Including lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

N-(1,7-Dioxa-10-Azaspiro[4.6]Undecan-3-Ylmethyl)-6-Methylpyridazin-3-Amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,7-Dioxa-10-Azaspiro[4.6]Undecan-3-Ylmethyl)-6-Methylpyridazin-3-Amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,7-Dioxa-10-Azaspiro[4.6]Undecan-3-Ylmethyl)-5-Fluoropyrimidin-2-Amine
  • N-(1,7-Dioxa-10-Azaspiro[4.6]Undecan-3-Ylmethyl)-3-Fluoroaniline

Uniqueness

N-(1,7-Dioxa-10-Azaspiro[4.6]Undecan-3-Ylmethyl)-6-Methylpyridazin-3-Amine is unique due to its specific spirocyclic structure and the presence of both oxygen and nitrogen atoms within the ring system. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(1,10-dioxa-7-azaspiro[4.6]undecan-3-ylmethyl)-6-methylpyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2/c1-11-2-3-13(18-17-11)16-7-12-6-14(20-8-12)9-15-4-5-19-10-14/h2-3,12,15H,4-10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILXBVBMHANGOOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)NCC2CC3(CNCCOC3)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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